molecular formula C19H22N2OS B5820224 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine

1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine

Cat. No. B5820224
M. Wt: 326.5 g/mol
InChI Key: UFSHRGIVIYAMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine, also known as BTCP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent dopamine reuptake inhibitor and has been studied extensively for its potential use in the treatment of various neurological disorders.

Mechanism of Action

1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine acts as a potent dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels leads to increased activation of dopamine receptors, which is responsible for the therapeutic effects of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine.
Biochemical and Physiological Effects:
1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine has been shown to increase dopamine levels in the brain, which is important for the regulation of mood, motivation, and movement. It has also been shown to increase norepinephrine and serotonin levels in the brain, which may contribute to its antidepressant effects. Additionally, 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine has been shown to increase locomotor activity in animal models, which is indicative of its stimulant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine in lab experiments is its potent dopamine reuptake inhibitory activity, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine is its potential for abuse, which may limit its use in certain experiments.

Future Directions

1. Further studies are needed to determine the long-term effects of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine on dopamine levels in the brain.
2. Studies are needed to determine the potential for abuse of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine and its potential for addiction.
3. Further studies are needed to determine the potential therapeutic uses of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine in the treatment of various neurological disorders.
4. Studies are needed to determine the optimal dosage and administration of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine for therapeutic use.
5. Further studies are needed to determine the safety and efficacy of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine in human clinical trials.

Synthesis Methods

The synthesis of 1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine involves the reaction of 2-methoxybenzoyl chloride with benzylpiperazine in the presence of triethylamine. The resulting product is then subjected to a reaction with carbon disulfide to form the carbonothioyl group. The final product is obtained after purification through recrystallization.

Scientific Research Applications

1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to increase dopamine levels in the brain, which is important for the regulation of mood, motivation, and movement.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-methoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-22-18-10-6-5-9-17(18)19(23)21-13-11-20(12-14-21)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSHRGIVIYAMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.